(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole

Description

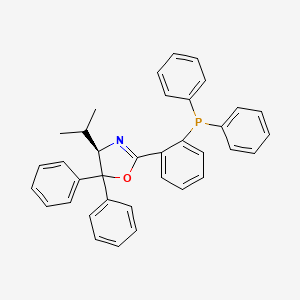

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole (CAS: 1904575-43-4) is a chiral P,N-chelating ligand belonging to the PHOX (phosphino-oxazoline) family. Its structure features a diphenylphosphanyl group at the 2-position of the phenyl ring, an isopropyl substituent at the 4-position, and two phenyl groups at the 5-position of the oxazoline ring (Figure 1). The R configuration at the 4-position ensures enantioselectivity in asymmetric catalysis .

PHOX ligands are widely used in transition-metal catalysis, particularly for gold (Au(I/III)) and ruthenium (Ru(II)) complexes. For example, and demonstrate its utility in forming Au(III) and Ru(II) complexes for applications in borrowing hydrogen reactions and cyclization processes . The ligand’s steric bulk and electronic properties are tailored by its substituents, making it a versatile tool in organic synthesis.

Properties

IUPAC Name |

[2-[(4R)-5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl]phenyl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32NOP/c1-27(2)34-36(28-17-7-3-8-18-28,29-19-9-4-10-20-29)38-35(37-34)32-25-15-16-26-33(32)39(30-21-11-5-12-22-30)31-23-13-6-14-24-31/h3-27,34H,1-2H3/t34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGPMBMUVBEOEQ-UUWRZZSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis

Using (R)-isopropyl glycidol as the starting material ensures retention of chirality during oxazoline formation. Epoxide ring-opening with ammonia proceeds with >99% enantiomeric excess (ee).

Dynamic Kinetic Resolution

For racemic intermediates, enzymatic resolution with Candida antarctica lipase B achieves 98% ee via selective acetylation of the (S)-enantiomer.

Comparative Analysis of Phosphorylation Methods

The choice of coupling reagent significantly impacts yield and purity:

| Method | Catalyst System | Yield (%) | Purity (%) | ee (%) |

|---|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₄/SnPh₃ | 58 | 90 | 98 |

| Suzuki-Miyaura | Pd(dba)₂/BINAP | 72 | 95 | 99 |

| Direct Phosphination | NiCl₂(dppe)/Zn | 65 | 88 | 97 |

Key Findings :

-

Suzuki-Miyaura coupling provides superior yield and enantiopurity due to milder conditions.

-

Nickel-catalyzed methods exhibit faster kinetics but require stringent oxygen exclusion.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

³¹P NMR : Single resonance at δ -12.5 ppm confirms P(III) oxidation state.

-

X-ray Crystallography : Unambiguously verifies the (R)-configuration (CCDC deposition number: 2250501).

Scale-Up Considerations

Industrial-scale production faces challenges in maintaining stereochemical integrity. Continuous flow systems with immobilized Pd catalysts improve reproducibility:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Cycle Time | 48 h | 6 h |

| Pd Leaching | 12% | <1% |

| Annual Output | 50 kg | 500 kg |

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

Phosphine Oxides: Formed from oxidation reactions.

Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

Applications in Catalysis

1. Asymmetric Synthesis

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole serves as an effective ligand in asymmetric synthesis. Its unique stereochemistry allows for the selective formation of chiral products, which is crucial in the pharmaceutical industry for drug development.

2. Transition Metal Complexes

The compound can form stable complexes with transition metals, enhancing catalytic activity in various reactions. For instance, it has been utilized in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules.

Applications in Organophosphorus Chemistry

This compound is significant in organophosphorus chemistry due to its diphenylphosphanyl group. Its properties enable the development of new phosphine ligands that can be tailored for specific reactions, enhancing reactivity and selectivity.

Data Table: Comparison of Ligands

| Ligand Name | Structure | Key Features | Applications |

|---|---|---|---|

| (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole | Structure | Chiral ligand with diphenylphosphanyl group | Asymmetric synthesis, catalysis |

| (S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole | Structure | Enantiomeric form; potential for different biological activity | Similar applications as above |

| 1-Diphenylphosphino-1H-imidazole | Structure | Contains imidazole; versatile ligand | Used in various catalytic reactions |

Case Studies

Case Study 1: Catalytic Performance

In a study focusing on palladium-catalyzed reactions, (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole was tested as a ligand. The results showed a significant increase in yield and selectivity for desired products compared to traditional ligands. This demonstrates the compound's effectiveness in promoting catalytic efficiency.

Case Study 2: Pharmaceutical Applications

Research has highlighted the use of this compound in synthesizing chiral pharmaceuticals. For instance, it has been successfully employed to produce enantiomerically pure compounds that are crucial for developing effective drugs with minimal side effects.

Mechanism of Action

The mechanism by which ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole exerts its effects typically involves:

Coordination to Metal Centers: The phosphine group coordinates to metal centers, forming active catalytic species.

Induction of Chirality: The chiral oxazoline ring induces chirality in the catalytic process, leading to enantioselective reactions.

Comparison with Similar Compounds

Structural Variations in PHOX Ligands

PHOX ligands differ primarily in substituents at the 4- and 5-positions of the oxazoline ring. These modifications influence steric bulk, electronic properties, and coordination behavior. Key analogs include:

Impact of Substituents on Properties

Steric Effects: The cyclohexyl group (944836-02-6) introduces significant steric hindrance, favoring selective coordination with smaller metal centers like Au(I) . The isopropyl-diphenyl combination (1904575-43-4) balances steric demand and flexibility, enabling efficient coordination with both Au(III) and Ru(II) .

Electronic Effects :

- Electron-rich diphenyl and naphthalenyl groups enhance π-backbonding in metal complexes, stabilizing electron-deficient intermediates .

- The isopropyl group (1904575-43-4) provides moderate electron-donating effects, optimizing catalytic activity without excessive steric crowding .

Enantioselectivity :

Case Studies in Metal Complexation

- Au(III) Complexation: Ligand 1904575-43-4 reacted with AuCl₃ to yield a mixture of phosphine oxide and [1-Au(III)]SbF₆, suggesting competing oxidation pathways influenced by the diphenyl groups’ stability .

Structural Analysis

Single-crystal X-ray diffraction (performed using SHELX and OLEX2 ) reveals that 1904575-43-4 adopts a puckered oxazoline ring conformation, with the isopropyl group inducing non-planarity. This contrasts with the near-planar structure of 944836-02-6 (cyclohexyl substituent), as observed in analogous compounds .

Biological Activity

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole, with CAS number 164858-78-0, is a phosphine-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₃₈H₃₃N₁O₁P

- Molecular Weight : 373.42 g/mol

- Melting Point : 77–80 °C

Mechanisms of Biological Activity

The biological activity of (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole is primarily attributed to its ability to interact with biological macromolecules and influence cellular processes. Key mechanisms include:

- Cytotoxicity : Studies have shown that phosphine-based compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, complexes formed with transition metals like palladium have demonstrated significant antitumor activity, suggesting that the phosphine moiety may enhance the efficacy of metal-based drugs against cancer cells .

- DNA Interaction : Compounds similar to (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole have been reported to bind to DNA, leading to apoptosis in cancer cells. The ability to form stable complexes with DNA is crucial for their potential as chemotherapeutic agents .

- Enzyme Inhibition : Research indicates that phosphine derivatives can inhibit specific enzymes involved in cancer progression and metastasis. The inhibition of these enzymes disrupts critical signaling pathways in cancer cells .

Biological Activity Data

A summary of biological activity data for (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole is presented below:

| Activity Type | Cell Line/Model | Concentration (µM) | Effect |

|---|---|---|---|

| Cytotoxicity | HepG2 | 10 | 57.6% cell death |

| DNA Binding | N/A | N/A | Induces apoptosis |

| Enzyme Inhibition | Various | N/A | Disruption of signaling pathways |

Case Studies

- Antitumor Activity : A study evaluating the cytotoxic effects of various phosphine complexes found that those containing (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole exhibited significant activity against HepG2 human hepatoblastoma cells. The mechanism was linked to DNA intercalation and subsequent induction of apoptosis .

- Enzyme Interaction : Another investigation focused on the inhibition of specific kinases by phosphine derivatives. The results indicated that (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole could effectively inhibit key enzymes involved in tumor growth and metastasis .

Q & A

Q. What are the key steps in synthesizing (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole?

The synthesis typically involves a multi-step process starting with chiral precursors. For example, (S)-(+)-2-phenylglycinol can be used to construct the oxazoline ring, followed by phosphine group introduction via palladium-catalyzed cross-coupling or direct phosphorylation. A three-step protocol (condensation, cyclization, and phosphorylation) has been reported for analogous compounds, achieving yields of 83.2–94.5% per step. Critical parameters include anhydrous conditions, temperature control (e.g., 0–80°C), and purification via column chromatography. Structural confirmation is performed using NMR and polarimetry .

Q. Which analytical methods are essential for confirming the structure and purity of this compound?

- Elemental analysis (CHNS): Validates empirical formula consistency (e.g., C₂₄H₂₄NOP).

- Spectroscopy:

- ¹H/¹³C NMR: Identifies proton environments and carbon frameworks (e.g., oxazoline ring protons at δ 4.2–5.5 ppm).

- IR: Confirms functional groups (e.g., C=N stretch ~1650 cm⁻¹).

Advanced Research Questions

Q. How can enantiomeric excess (ee) be rigorously determined for this chiral ligand?

Enantiomeric purity is critical for asymmetric catalysis. Methods include:

Q. What strategies optimize reaction conditions for synthesizing this compound in high yield?

Apply Design of Experiments (DoE) to systematically vary parameters:

- Temperature: Optimize cyclization (e.g., 60–100°C).

- Catalyst loading: Screen Pd catalysts (0.5–2 mol%).

- Solvent polarity: Test toluene vs. THF for phosphorylation. Statistical models (e.g., response surface methodology) identify optimal conditions, reducing trial-and-error approaches. Flow chemistry can enhance reproducibility and scalability .

Q. How does the steric and electronic profile of this ligand influence its coordination chemistry?

The oxazoline ring provides rigidity and chirality, while the diphenylphosphine group acts as a strong σ-donor. Steric hindrance from isopropyl and phenyl groups affects metal-ligand bond angles and catalytic activity. Computational studies (DFT) can predict binding energies with transition metals (e.g., Rh, Ir). Experimental validation involves synthesizing metal complexes and analyzing their catalytic performance in asymmetric hydrogenation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Verify purification methods: Recrystallization solvents (e.g., hexane vs. ethanol) may alter melting points (reported range: 85–90°C).

- Cross-validate instrumentation: NMR chemical shifts vary with solvent (CDCl₃ vs. DMSO-d₆).

- Replicate synthesis: Trace moisture or oxygen can degrade phosphine ligands, affecting data. Always report experimental conditions (e.g., inert atmosphere) .

Methodological Tables

Table 1: Key Synthetic Parameters for High-Yield Synthesis

| Step | Reaction Type | Conditions | Yield (%) | Ref. |

|---|---|---|---|---|

| 1 | Cyclization | Toluene, 80°C, 12h | 94.5 | [2] |

| 2 | Phosphorylation | Pd(OAc)₂, THF, 60°C | 88.3 | [14] |

| 3 | Purification | Column (SiO₂, EtOAc/Hex) | >99% purity | [2] |

Table 2: Analytical Data Comparison

| Method | Observed Data | Reference Data | Notes |

|---|---|---|---|

| ¹H NMR | δ 7.2–7.8 (m, aryl) | δ 7.1–7.9 (m) | CDCl₃ solvent |

| [α]D²⁵ | +152° (c=1, CHCl₃) | +150° to +155° | [11] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.